
Beryllium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium(2+) is a monoatomic dication, a beryllium cation and a divalent metal cation.
Beryllium, also known as be(2+) or beryllium atom, belongs to the class of inorganic compounds known as homogeneous alkaline earth metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a alkaline earth metal atom. Beryllium has been detected in multiple biofluids, such as blood and cerebrospinal fluid. Outside of the human body, beryllium can be found in spinach. This makes beryllium a potential biomarker for the consumption of this food product. Beryllium is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Wissenschaftliche Forschungsanwendungen
Aerospace and Industrial Applications
Beryllium's unique properties, including strength, electrical and thermal conductivity, corrosion resistance, and nuclear characteristics, make it invaluable across aerospace, automotive, energy, medical, and electronics industries. It's known for its role in enhancing performance and reliability in critical applications due to these attributes (Kolanz, 2001).
Neutron Activation Analysis
The use of Americium-Beryllium (Am-Be) neutron sources illustrates Beryllium's application in neutron activation analysis, benefiting research fields like chemistry, physics, geology, archaeology, medicine, and environmental monitoring. This showcases Beryllium's role in facilitating diverse scientific investigations through neutron emission (Didi et al., 2017).
Environmental Monitoring and Remediation
Research into the removal of Beryllium(2+) from water underscores its environmental significance. Techniques like sorption processes employing various sorbents have been reviewed, highlighting the efforts to mitigate Beryllium's toxicity and environmental impact. This demonstrates its critical role in water purification technologies (Arar, 2021).
Material Science and Electron Behavior
Beryllium's electron behavior, particularly in the context of Dirac node lines in alkali earth metals, provides insights into its electronic properties. Such studies contribute to understanding the anomalous surface electron behavior and the broader implications for material science and technology (Li et al., 2016).
Fusion Reactor Technologies
The exploration of Beryllium's utility in fusion reactors, particularly as a neutron multiplier and for its advantageous properties under high-dose neutron irradiation, illustrates its significance in advancing fusion energy technologies. This research informs the development of materials capable of withstanding the extreme conditions within fusion reactors (Chakin & Ostrovsky, 2002).
Eigenschaften
CAS-Nummer |
22537-20-8 |
|---|---|
Produktname |
Beryllium(2+) |
Molekularformel |
Be+2 |
Molekulargewicht |
9.012183 g/mol |
IUPAC-Name |
beryllium(2+) |
InChI |
InChI=1S/Be/q+2 |
InChI-Schlüssel |
PWOSZCQLSAMRQW-UHFFFAOYSA-N |
SMILES |
[Be+2] |
Kanonische SMILES |
[Be+2] |
melting_point |
1300°C |
Andere CAS-Nummern |
7440-41-7 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



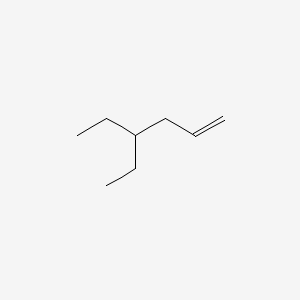
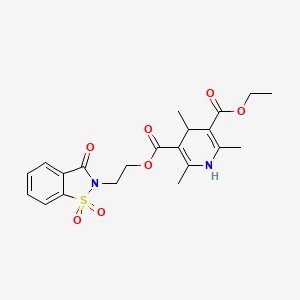
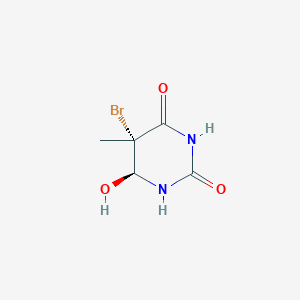
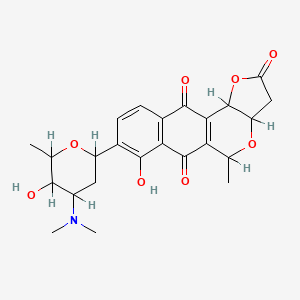





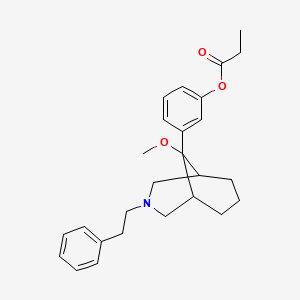
![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)
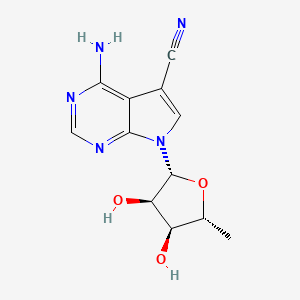
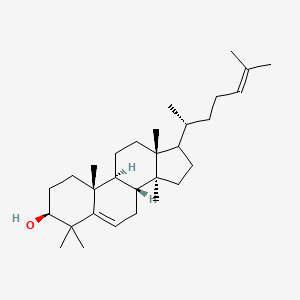
![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)